![molecular formula C21H24ClN3O4 B6587949 phenyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate CAS No. 1235086-13-1](/img/structure/B6587949.png)
phenyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring and phenyl groups are likely to contribute significantly to the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the carbamate group could potentially undergo hydrolysis, and the chloro group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the carbamate and the ester might make it somewhat soluble in polar solvents .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of phenyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate, focusing on six unique fields:
Pharmaceutical Development
Phenyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate has shown potential in the development of new pharmaceutical drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for treating conditions such as chronic pain, inflammation, and certain neurological disorders . Researchers are exploring its efficacy and safety profiles in preclinical studies.
Neuroprotective Agents
This compound is being investigated for its neuroprotective properties. Studies suggest that it may help protect neurons from damage caused by oxidative stress and neuroinflammation . This makes it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antimicrobial Activity
Research has indicated that phenyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate exhibits antimicrobial properties. It has been tested against various bacterial and fungal strains, showing significant inhibitory effects . This could lead to the development of new antimicrobial agents to combat resistant strains.
Cancer Research
The compound is also being explored for its potential anticancer properties. Preliminary studies have shown that it can induce apoptosis (programmed cell death) in certain cancer cell lines . This suggests that it could be developed into a novel chemotherapeutic agent, either alone or in combination with other treatments.
Anti-inflammatory Applications
Due to its ability to modulate inflammatory pathways, phenyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate is being studied as an anti-inflammatory agent . It may help reduce inflammation in various conditions, including autoimmune diseases and chronic inflammatory disorders.
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact withbenzylic positions . These positions are particularly reactive due to their proximity to the aromatic ring, which can stabilize intermediates formed during reactions .
Mode of Action
The compound likely interacts with its targets through nucleophilic substitution and free radical reactions . In nucleophilic substitution, a nucleophile (electron-rich species) replaces a group or atom on the target molecule . Free radical reactions involve the formation of highly reactive species with unpaired electrons .
Biochemical Pathways
The compound may be involved in Suzuki–Miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds . This process involves the coupling of an organoboron compound (like our compound) with a halide or pseudohalide under the action of a palladium catalyst .
properties
IUPAC Name |
phenyl 4-[[(5-chloro-2-methoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-28-19-8-7-16(22)13-18(19)24-20(26)23-14-15-9-11-25(12-10-15)21(27)29-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVDVSNKXIHPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.